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molecular formula C7H11Cl2N3O2 B1403307 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylic acid dihydrochloride CAS No. 126167-33-7

4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylic acid dihydrochloride

Cat. No. B1403307
M. Wt: 240.08 g/mol
InChI Key: KDYFDWRPJISROS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04999359

Procedure details

32.3 g (0.134 moles) of 4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4-carboxylic acid dihydrochloride in 500 ml of methanol were treated below -5° C. with 16 ml (0.220 moles) of SOCl2.
Quantity
32.3 g
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[ClH:1].Cl.[NH:3]1[C:11]2[CH2:10][CH2:9][NH:8][CH:7]([C:12]([OH:14])=[O:13])[C:6]=2[N:5]=[CH:4]1.O=S(Cl)[Cl:17].[CH3:19]O>>[ClH:17].[ClH:1].[CH3:19][O:13][C:12]([CH:7]1[C:6]2[N:5]=[CH:4][NH:3][C:11]=2[CH2:10][CH2:9][NH:8]1)=[O:14] |f:0.1.2,5.6.7|

Inputs

Step One
Name
Quantity
32.3 g
Type
reactant
Smiles
Cl.Cl.N1C=NC=2C(NCCC21)C(=O)O
Name
Quantity
16 mL
Type
reactant
Smiles
O=S(Cl)Cl
Name
Quantity
500 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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